
1-Pentadecylpyridin-1-ium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pentadecylpyridin-1-ium;hydrobromide is a quaternary ammonium compound derived from pyridine. It is characterized by the presence of a long alkyl chain (pentadecyl group) attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion. The hydrobromide salt form is commonly used to enhance the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentadecylpyridin-1-ium;hydrobromide typically involves the quaternization of pyridine with a long-chain alkyl halide, such as 1-bromopentadecane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The general reaction scheme is as follows:
Pyridine+1-Bromopentadecane→1-Pentadecylpyridin-1-ium bromide
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure hydrobromide salt.
化学反应分析
Types of Reactions: 1-Pentadecylpyridin-1-ium;hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 1-Pentadecylpyridin-1-ium chloride or hydroxide.
Oxidation: Formation of 1-Pentadecylpyridin-1-ium carboxylate.
Reduction: Formation of 1-Pentadecyl-1,4-dihydropyridine.
科学研究应用
1-Pentadecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
作用机制
The mechanism of action of 1-Pentadecylpyridin-1-ium;hydrobromide primarily involves its interaction with cell membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Cetylpyridinium Chloride: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness: 1-Pentadecylpyridin-1-ium;hydrobromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it effective in various applications, especially in antimicrobial and surfactant formulations.
属性
分子式 |
C20H37BrN+ |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
1-pentadecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C20H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1; |
InChI 键 |
CTKQHXPMKKCCTJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


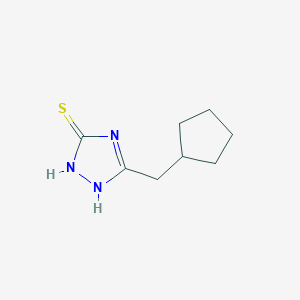
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)


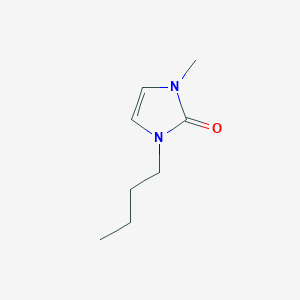
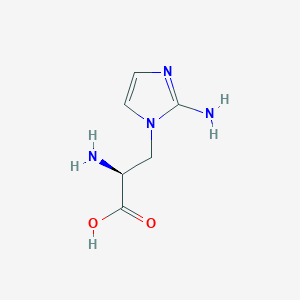
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
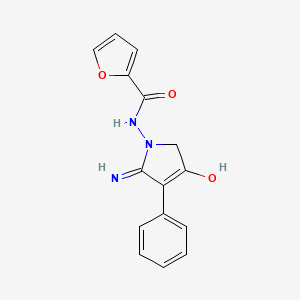
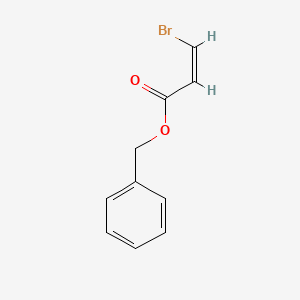

![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)

![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

